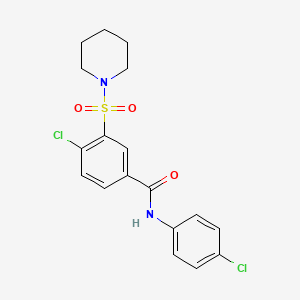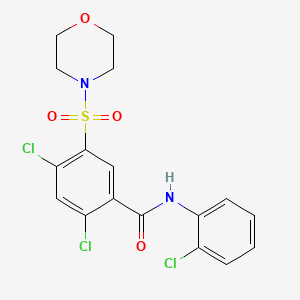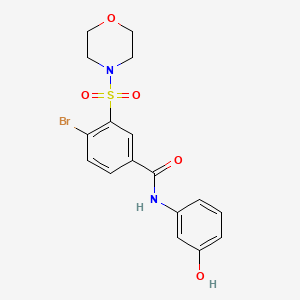
4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important in immune system regulation. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide reduces the activation of T cells and other immune cells, which are responsible for the inflammation seen in autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve symptoms and reduce the progression of joint damage in patients with rheumatoid arthritis. 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has also been shown to improve skin lesions and reduce the severity of psoriasis in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune system regulation. However, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has limitations in terms of its specificity, as it can also inhibit JAK2 and to a lesser extent, JAK1. Additionally, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has a short half-life in vivo, which can limit its effectiveness in long-term studies.
Orientations Futures
Future research on 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide could focus on improving its specificity for JAK3 and increasing its half-life in vivo. Additionally, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide could be studied for its potential use in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Finally, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide could be studied in combination with other immune modulators to determine if it has synergistic effects in the treatment of autoimmune diseases.
Applications De Recherche Scientifique
4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, 4-chloro-N-(4-chlorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-5-7-15(8-6-14)21-18(23)13-4-9-16(20)17(12-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHHNQJNXEEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)

![3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3446732.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
![4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3446741.png)
![N-(4-fluorophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3446750.png)
![2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate](/img/structure/B3446759.png)


![4-methoxyphenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3446775.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3446786.png)
![4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B3446808.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3446825.png)